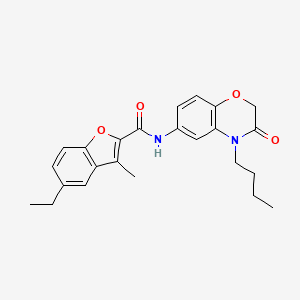

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Benzoxazin- und Benzofuran-Zwischenprodukte, gefolgt von deren Kupplung unter bestimmten Bedingungen. Übliche Reagenzien sind Butylamin, Ethylacetoacetat und Methyliodid, wobei Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und Basen wie Kaliumcarbonat (K2CO3) verwendet werden, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann große Batchreaktoren umfassen, bei denen die Reaktionsbedingungen auf Ausbeute und Reinheit optimiert werden. Die Verwendung von kontinuierlichen Strömungsreaktoren kann auch in Betracht gezogen werden, um die Effizienz und Skalierbarkeit zu verbessern. Reinigungsschritte wie Umkristallisation und Chromatographie werden eingesetzt, um das Endprodukt mit hoher Reinheit zu erhalten.

Eigenschaften

Molekularformel |

C24H26N2O4 |

|---|---|

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C24H26N2O4/c1-4-6-11-26-19-13-17(8-10-21(19)29-14-22(26)27)25-24(28)23-15(3)18-12-16(5-2)7-9-20(18)30-23/h7-10,12-13H,4-6,11,14H2,1-3H3,(H,25,28) |

InChI-Schlüssel |

FTWSKPSUDWBWLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)CC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine and benzofuran intermediates, followed by their coupling under specific conditions. Common reagents include butylamine, ethyl acetoacetate, and methyl iodide, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) used to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(4-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu den gewünschten biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung ab und erfordern weitere Untersuchungen, um sie aufzuklären.

Wissenschaftliche Forschungsanwendungen

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenylacetamid

- N-(4-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexancarboxamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich N-(4-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamid durch seine einzigartige Kombination von Benzoxazin- und Benzofuranringen aus, die ihm möglicherweise besondere chemische und biologische Eigenschaften verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.